
2-(4-Nitrophenylthio)pyrimidine
Overview
Description
2-(4-Nitrophenylthio)pyrimidine is a useful research compound. Its molecular formula is C10H7N3O2S and its molecular weight is 233.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 294192. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Applications
The compound 2-(4-Nitrophenylthio)pyrimidine has been investigated for its anticancer properties, particularly as a potential inhibitor of key cancer-related pathways.
- Mechanism of Action : Research indicates that pyrimidine derivatives can inhibit various targets involved in cancer progression, including receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs). For instance, compounds with similar structures have shown effectiveness in inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis and proliferation .
- Case Studies : In vitro studies have demonstrated that certain pyrimidine derivatives induce apoptosis in cancer cells by arresting the cell cycle and upregulating apoptotic factors. For example, thieno[2,3-d]pyrimidines related to this compound have shown promising results in targeting VEGFR-2, leading to significant anticancer effects .
Compound Type | Target | Activity | Reference |
---|---|---|---|
Pyrimidine Derivative | VEGFR-2 | Apoptosis induction | |
Thieno[2,3-d]pyrimidine | Cancer Cells | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored, with promising results against various bacterial strains.
- Antibacterial Studies : Research has shown that pyrimidine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from pyrimidines have been tested against strains like Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) that indicate strong antibacterial effects .
- Mechanism : The mechanism often involves the disruption of bacterial protein synthesis or interference with essential metabolic pathways within bacterial cells.
Drug Development Implications
The structural versatility of this compound allows for modifications that can enhance its pharmacological properties.
- Drug Design : The compound serves as a scaffold for the development of new drugs targeting specific diseases. Its ability to form derivatives with improved bioactivity makes it a valuable candidate in drug discovery efforts .
- Regulatory Considerations : As with any new pharmaceutical agent, thorough evaluation through clinical trials is necessary to establish safety and efficacy before market introduction.
Properties
CAS No. |
19581-24-9 |
---|---|
Molecular Formula |
C10H7N3O2S |
Molecular Weight |
233.25 g/mol |
IUPAC Name |
2-(4-nitrophenyl)sulfanylpyrimidine |
InChI |
InChI=1S/C10H7N3O2S/c14-13(15)8-2-4-9(5-3-8)16-10-11-6-1-7-12-10/h1-7H |
InChI Key |
VFZRGLKTZAKXCP-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)SC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CN=C(N=C1)SC2=CC=C(C=C2)[N+](=O)[O-] |
Key on ui other cas no. |
19581-24-9 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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